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A 2024 study synthesized a library of 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (compounds

2–37) and evaluated their activity against multidrug-resistant bacterial and fungal pathogens, including the

ESKAPE group and Candida auris [1] [2].

The table below summarizes the minimum inhibitory concentration (MIC) data for the most active

compounds compared to a baseline intermediate [1] [2]:

Compound MRSA
VRE (E.
faecalis)

Gram-negative
Pathogens

Drug-resistant Candida
spp. (incl. C. auris)

Intermediate 2 Weak
activity

Weak
activity

Not Active Not Active

Hydrazide 3 Not
Active

Not Active Not Active Not Active

Hydrazones 14-16
(Heterocyclic)

1-8
µg/mL

0.5-2 µg/mL 8-64 µg/mL 8-64 µg/mL
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The core scaffold demonstrated structure-dependent activity. The most potent and broad-spectrum activity

was found in hydrazone derivatives 14-16, which contain heterocyclic substituents [1] [2].

Experimental Protocol for Antimicrobial Testing

The following methodology was used to generate the data above [1] [2]:

Compound Preparation: A library of 36 novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives

(compounds 2–37) was synthesized and characterized.
Microbial Strains: Testing was conducted against a panel of clinically relevant, multidrug-resistant

pathogens. This included Gram-positive bacteria (e.g., methicillin-resistant Staphylococcus aureus
(MRSA) and vancomycin-resistant Enterococcus faecalis), Gram-negative ESKAPE pathogens, and

drug-resistant fungal species (including Candida auris).
Activity Assay: The minimum inhibitory concentration (MIC) was determined for each compound.

The MIC is the lowest concentration of a compound that prevents visible microbial growth.
Mechanistic Insight: Researchers proposed that these amino acid derivatives may inhibit enzymes

involved in bacterial cell wall synthesis (such as those in the MurA-F pathway), which are essential
and attractive targets for overcoming resistance [1] [2].

Anticancer Activity of a Triazole-Capped Hydroxamic
Acid Derivative

A 2025 study reported on a series of heteroaryl-capped hydroxamic acid derivatives, designed as histone

deacetylase (HDAC) inhibitors. Among them, compound VI(i) showed significant anti-breast cancer activity

[3].

The table below summarizes the key efficacy data for compound VI(i):

Assay Type
Target Cell
Line(s)

Result / IC₅₀
Value

Key Findings

Antiproliferative
(SRB)

MCF-7, A-549 GI₅₀ < 10 µg/mL Potent growth inhibition
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Assay Type
Target Cell
Line(s)

Result / IC₅₀
Value

Key Findings

Cytotoxicity (MTT) MCF-7 60 µg/mL Most potent against breast cancer

cells

MDA-MB-231 IC₅₀ > 60 µg/mL Lower potency

A-549 IC₅₀ > 60 µg/mL Lower potency

HEK-293

(Normal)

Minimal toxicity Selective for cancer cells

Experimental Protocol for Anticancer Testing

The efficacy of compound VI(i) was established through the following experiments [3]:

In Vitro Antiproliferative Assay: The Sulforhodamine B (SRB) assay was used to measure drug-
induced cytotoxicity and cellular protein content, indicating growth inhibition.

Cytotoxicity Assay: The MTT assay was used to quantify cell viability and metabolic activity,
determining the half-maximal inhibitory concentration (IC₅₀).

Mechanistic Studies:
Apoptosis Analysis: Using Annexin V/PI staining and flow cytometry, researchers found that

VI(i) induced early (17.18%) and late (10.22%) apoptosis.
Cell Cycle Analysis: Flow cytometry revealed that VI(i) causes cell cycle arrest at the S and
G2/M phases.
ROS Generation: The compound increased reactive oxygen species (ROS) in a concentration-

dependent manner.
HDAC Inhibition Assay: Compound VI(i) was confirmed to inhibit HDAC enzymes, particularly

isoforms 1 and 6, which was further validated by molecular docking and molecular dynamics
simulations [3].

Activity in Other Therapeutic Areas

The 4-hydroxyphenyl propanamide scaffold shows versatility, with research indicating potential in other

areas:
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Central Nervous System (CNS) Targets: Some 4-hydroxyphenylglycine derivatives act as potent

agonists for the orphan GPCR GPR88, a potential target for basal ganglia disorders like
schizophrenia and anxiety [4]. For example, an azide-containing analogue (9) showed an EC₅₀ of 134

nM in a cAMP functional assay [4].
Pain Management: Piperidine propionamide derivatives, which share structural features, have been

developed as dual sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists,
showing potent anti-nociceptive effects in animal models of formalin-induced pain and neuropathic

pain [5].

Mechanisms of Action and Experimental Pathways

The described efficacy stems from the ability of these derivatives to interact with specific biological targets.

The diagrams below outline the key experimental workflows and mechanisms of action discussed in the

research.
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Key Conclusions for Researchers

Promising Scaffold: The N-(4-hydroxyphenyl)propanamide scaffold is a versatile and promising
structure for developing new antimicrobial and anticancer agents, particularly against challenging

multidrug-resistant strains [1] [2] [3].
Structure-Activity Relationship (SAR) is Crucial: The biological efficacy is highly dependent on the

substituents attached to the core scaffold. Minor structural changes can significantly enhance
potency, spectrum of activity, and selectivity, as seen with the hydrazones 14-16 and the triazole-

capped compound VI(i) [1] [2] [3].
Clear Path for Further Development: The available experimental protocols and mechanistic insights

provide a solid foundation for the further optimization and development of these derivatives into pre-
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clinical candidates.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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